![molecular formula C19H19FN2O2 B4897704 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, also known as FPB, is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential use in scientific research due to its unique properties.
作用機序
4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide exerts its effects by binding to specific receptors in the body, particularly the dopamine D3 receptor. This binding leads to the inhibition of certain enzymes and the modulation of various signaling pathways in the body. These effects contribute to the potential therapeutic benefits of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide.
Biochemical and Physiological Effects
4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have anti-cancer effects, particularly in breast cancer cells. Additionally, 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have effects on the central nervous system, particularly in the regulation of dopamine signaling.
実験室実験の利点と制限
4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages as a tool for scientific research. It has a high degree of selectivity for certain receptors, which makes it a useful tool for studying specific signaling pathways. Additionally, 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has a relatively low toxicity profile, which makes it a safe tool for use in lab experiments. However, 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide also has some limitations, particularly in its solubility. 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the study of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. One potential area of research is the development of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide as a therapeutic agent for the treatment of inflammatory diseases. Another potential area of research is the use of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in cancer research, particularly in the development of new anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide and its effects on various signaling pathways in the body. Overall, 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has great potential as a tool for scientific research and a potential therapeutic agent for various diseases.
合成法
The synthesis of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-fluorobenzoyl chloride with N-(3-aminophenyl)piperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. This synthesis method has been optimized to produce high yields of 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide with high purity.
科学的研究の応用
4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to have inhibitory effects on the activity of certain enzymes, which makes it a potential candidate for drug development. 4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has also been studied for its potential use in cancer research, as it has been shown to have anti-proliferative effects on cancer cells.
特性
IUPAC Name |
4-fluoro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-9-7-14(8-10-16)18(23)21-17-6-4-5-15(13-17)19(24)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWKMNTDXVCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

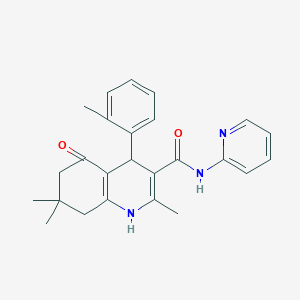
![2-(benzyl{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4897625.png)

![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4897640.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
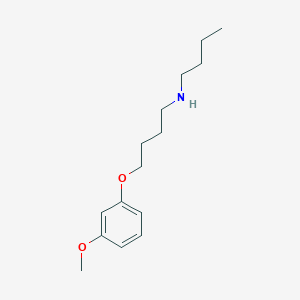
![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)
![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)
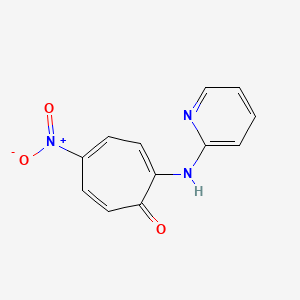
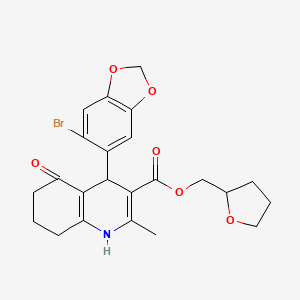
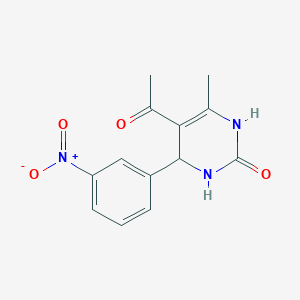
![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)